molecular formula C19H21N3O3S3 B2970539 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097615-59-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2970539
CAS RN: 1097615-59-2
M. Wt: 435.58
InChI Key: DAEFHFLRCMIJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S3 and its molecular weight is 435.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Groups in CNS Drug Synthesis

Research has identified various functional chemical groups that could serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Among these, heterocycles containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds. These groups, including benzothiazole, are potentially useful for developing drugs with effects ranging from depression to convulsion. Such insights could guide the synthesis of novel CNS acting drugs, potentially incorporating the chemical structure of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (S. Saganuwan, 2017).

Antitumor Activity of Heterocyclic Compounds

The antitumor activity of heterocyclic compounds, including imidazole derivatives, has been extensively reviewed, showcasing their potential in the synthesis of new antitumor drugs. These structures offer insights into the design of compounds with various biological properties, possibly guiding research on analogs like this compound for antitumor applications (M. Iradyan et al., 2009).

DNA Binding and Optical Properties

Hoechst 33258 and its analogues demonstrate strong binding to the minor groove of double-stranded B-DNA, indicating potential research applications of this compound in the study of DNA interactions and as a model for drug design targeting DNA (U. Issar & R. Kakkar, 2013).

Optoelectronic Material Development

Quinazolines and pyrimidines, including compounds with similar structures to this compound, have shown promise in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems suggests potential research applications in creating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (G. Lipunova et al., 2018).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-12-10-14-16(11-13(12)2)27-19(20-14)21-18(23)15-6-3-4-8-22(15)28(24,25)17-7-5-9-26-17/h5,7,9-11,15H,3-4,6,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEFHFLRCMIJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.